N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H) : Thiazole C–H proton.
- δ 8.12–7.45 (m, 12H) : Aromatic protons from benzamide, bromophenyl, and trifluoromethylphenyl groups.
- δ 10.32 (s, 1H) : Amide N–H proton .
¹³C NMR (100 MHz, DMSO-d₆):
- δ 167.4 : Amide carbonyl carbon.
- δ 152.1–115.7 : Aromatic carbons.
- δ 123.1 (q, J = 288 Hz) : CF₃ carbon .
Table 2: Key ¹H-¹³C HMBC Correlations
| Proton (δ) | Correlated Carbon (δ) | Interaction Type |
|---|---|---|
| 8.72 | 152.1 | Thiazole C–H to C=N |
| 10.32 | 167.4 | N–H to C=O |
Infrared (IR) and Raman Vibrational Signatures
IR (KBr, cm⁻¹):
- 3280 : N–H stretch (amide).
- 1665 : C=O stretch (amide I).
- 1540 : N–H bend (amide II).
- 1140 : C–F stretch (CF₃).
- 680 : C–S stretch (thiazole) .
Raman (cm⁻¹):
- 1605 : Benzene ring C=C stretch.
- 1302 : CF₃ symmetric deformation.
- 990 : Thiazole ring breathing mode .
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS):
- Observed [M+H]⁺ : 503.0342 (calculated 503.0339 for C₂₃H₁₄BrF₃N₂OS⁺).
- Major fragments:
Figure 2: Proposed Fragmentation Pathway
- Cleavage of the amide bond → m/z 376.1.
- Retro-Diels-Alder rupture of the thiazole ring → m/z 259.0.
- C–Br bond homolysis → m/z 184.9.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrF3N2OS/c24-18-8-10-19(11-9-18)28-21(30)14-4-6-15(7-5-14)22-29-20(13-31-22)16-2-1-3-17(12-16)23(25,26)27/h1-13H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHLIHHHAEDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated phenyl derivative reacts with a thioamide in the presence of a base.
Coupling Reactions: The thiazole intermediate is then coupled with a bromophenyl derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl or trifluoromethyl groups, leading to dehalogenation or defluorination.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide depends on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzamide-Thiazole Derivatives
- 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide ():
- Core : Benzamide-thiazole.
- Substituents :
- Amide nitrogen: 4-(Trifluoromethoxy)phenyl.
- Thiazole ring: 4-Chlorophenyl.
- F5254-0161 (): Core: Benzamide-thiazole with a piperazine-propanone chain. Substituents:
- Thiazole ring: 3-(Trifluoromethyl)phenyl (same as target compound).
- Amide chain: 3-Oxo-3-(4-[3-(trifluoromethyl)phenyl]piperazin-1-yl)propyl.
Non-Benzamide Thiazole Derivatives
- N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide ():
- Core : Butanamide-thiazole.
- Substituents :
- Thiazole ring: 4-Bromophenyl (same as target compound).
- Amide chain: Piperidinyl-butyl. Key Difference: The butanamide backbone and piperidine group may influence solubility and CNS penetration, as seen in immunosuppressant and CNS-active analogues .
Key Observations :
Physicochemical Properties
Key Insight : The target compound’s higher molecular weight and LogP suggest greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 503.33 g/mol. The presence of the thiazole moiety and the trifluoromethyl group are critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H14BrF3N2OS |
| Molecular Weight | 503.33 g/mol |
| CAS Number | 338397-07-2 |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of the compound to induce apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups like bromine and trifluoromethyl enhances cytotoxicity by increasing the compound's lipophilicity and cellular uptake .
-
Case Studies :
- In vitro studies showed that derivatives with similar structures had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
- Molecular dynamics simulations indicated that these compounds interact with target proteins through hydrophobic contacts, which is crucial for their biological efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that thiazole derivatives exhibit antibacterial activity comparable to standard antibiotics.
- Activity Against Bacteria : Certain thiazole-containing compounds displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity of thiazole derivatives:
- Electron-Withdrawing Groups : The presence of bromine and trifluoromethyl groups increases the potency by enhancing electron deficiency, which is favorable for interaction with biological targets.
- Positioning of Functional Groups : The positioning of substituents on the phenyl rings plays a crucial role in determining the overall biological activity. For instance, substituents at para or ortho positions have shown improved cytotoxic effects compared to meta substitutions .
Q & A
Q. What are the standard synthetic routes for N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide, and how are intermediates purified?
The synthesis typically involves coupling a bromobutyl-substituted benzamide precursor with a diazepane or thiazole intermediate under reflux conditions. For example, N-(4-bromobutyl)-4-(thiophen-3-yl)benzamide reacts with 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane in dry tetrahydrofuran (THF) at 66°C for 48 hours, followed by purification via normal-phase chromatography (10% methanol/dichloromethane) and reverse-phase chromatography (50% acetonitrile/0.1% aqueous formic acid) . Yields range from 33% to 56%, influenced by substituent electronic effects and steric hindrance.
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : Critical for verifying aromatic proton environments (e.g., trifluoromethyl-phenyl at δ 7.4–7.6 ppm) and linker regions (e.g., butyl chain protons at δ 1.5–3.2 ppm) .
- Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+H]+ peaks at ~500–600 m/z) and detects impurities .
- HPLC : Ensures >95% purity, particularly for biologically tested derivatives .
Advanced Research Questions
Q. How can researchers optimize low yields in multi-step syntheses of benzamide-thiazole derivatives?
Yield optimization strategies include:
- Catalyst screening : Tertiary amines (e.g., N,N-diisopropylethylamine) enhance nucleophilic substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates.
- Temperature control : Prolonged reflux (48–72 hours) ensures complete reaction of sterically hindered substrates . Contradictory yield data (e.g., 33% vs. 56%) often stem from variations in starting material purity or chromatography conditions .
Q. What experimental designs are used to evaluate the compound’s kinase inhibitory activity?
- In vitro kinase assays : Measure IC50 values against targets (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer) via MTT or SRB assays .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets, with emphasis on the trifluoromethyl group’s role in hydrophobic interactions .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact biological activity?
- Bromophenyl substituents : Enhance halogen bonding with kinase catalytic domains, improving inhibitory potency .
- Trifluoromethyl groups : Increase metabolic stability and lipophilicity (logP ~3.5), as shown in pharmacokinetic studies of analogues .
- Thiazole vs. oxazole rings : Thiazole’s sulfur atom improves π-stacking in hydrophobic pockets, as evidenced by SAR comparisons .
Q. What computational methods resolve discrepancies between predicted and observed binding affinities?
- MD simulations : Assess dynamic interactions over 100-ns trajectories to refine static docking poses .
- Free energy perturbation (FEP) : Quantifies energy differences between substituents (e.g., bromo vs. chloro) to explain affinity variations .
- QM/MM hybrid models : Evaluate electronic effects of the trifluoromethyl group on binding entropy .
Data Analysis and Contradictions
Q. How should researchers address conflicting NMR data during structural elucidation?
- Variable temperature NMR : Resolves signal splitting caused by rotational barriers in benzamide linkers .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons in crowded regions (e.g., 6.8–7.8 ppm) .
- Isotopic labeling : 19F NMR tracks trifluoromethyl group orientation in protein-ligand complexes .
Q. Why do biological activity results vary across studies despite similar synthetic protocols?
Variations arise from:
- Assay conditions : Differences in ATP concentrations (10–100 µM) alter IC50 values .
- Cell line heterogeneity : Mutational profiles (e.g., EGFR status) affect compound sensitivity .
- Purity thresholds : Impurities >5% (by HPLC) can artifactually inflate or suppress activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
